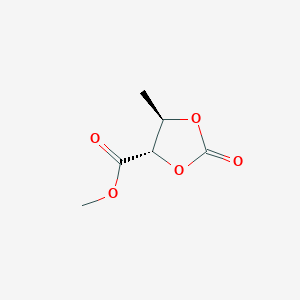
methyl (4S,5R)-5-methyl-2-oxo-1,3-dioxolane-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (4S,5R)-5-methyl-2-oxo-1,3-dioxolane-4-carboxylate, also known as Methyl Dioxolane Carboxylate, is a chemical compound that has gained attention in recent years due to its potential applications in various scientific fields. The compound is a derivative of dioxolane, which is a cyclic ether molecule that contains two oxygen atoms. Methyl Dioxolane Carboxylate has a molecular formula of C7H10O5 and a molecular weight of 174.15 g/mol.
Mecanismo De Acción
The mechanism of action of methyl (4S,5R)-5-methyl-2-oxo-1,3-dioxolane-4-carboxylate Dioxolane Carboxylate is not fully understood. However, studies have suggested that the compound may act by inhibiting certain enzymes that are involved in the inflammatory response. Additionally, methyl (4S,5R)-5-methyl-2-oxo-1,3-dioxolane-4-carboxylate Dioxolane Carboxylate may act by inducing apoptosis, which is a process of programmed cell death that is important in the prevention of cancer.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that methyl (4S,5R)-5-methyl-2-oxo-1,3-dioxolane-4-carboxylate Dioxolane Carboxylate exhibits anti-inflammatory and anti-cancer effects in vitro. Additionally, the compound has been shown to have low toxicity in animal models. However, further studies are required to fully understand the biochemical and physiological effects of methyl (4S,5R)-5-methyl-2-oxo-1,3-dioxolane-4-carboxylate Dioxolane Carboxylate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using methyl (4S,5R)-5-methyl-2-oxo-1,3-dioxolane-4-carboxylate Dioxolane Carboxylate in lab experiments is its relatively simple synthesis method. Additionally, the compound has shown promising results in various scientific fields, making it an attractive candidate for further research. However, one limitation of using methyl (4S,5R)-5-methyl-2-oxo-1,3-dioxolane-4-carboxylate Dioxolane Carboxylate is its low solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on methyl (4S,5R)-5-methyl-2-oxo-1,3-dioxolane-4-carboxylate Dioxolane Carboxylate. One potential direction is the development of new drugs that are based on the compound's anti-inflammatory and anti-cancer properties. Additionally, further research is needed to fully understand the mechanism of action of methyl (4S,5R)-5-methyl-2-oxo-1,3-dioxolane-4-carboxylate Dioxolane Carboxylate. Finally, studies are needed to investigate the potential applications of the compound in other scientific fields, such as catalysis and materials science.
Métodos De Síntesis
Methyl (4S,5R)-5-methyl-2-oxo-1,3-dioxolane-4-carboxylate Dioxolane Carboxylate can be synthesized through a multi-step process. The first step involves the reaction of ethyl glyoxylate with methyl vinyl ketone to form a β-hydroxy ester. The β-hydroxy ester is then converted to the corresponding α,β-unsaturated ester by dehydration. The final step involves the cyclization of the α,β-unsaturated ester to form methyl (4S,5R)-5-methyl-2-oxo-1,3-dioxolane-4-carboxylate Dioxolane Carboxylate. The overall yield of this synthesis method is around 50%.
Aplicaciones Científicas De Investigación
Methyl (4S,5R)-5-methyl-2-oxo-1,3-dioxolane-4-carboxylate Dioxolane Carboxylate has found various applications in scientific research. One of the most significant applications is in the field of medicinal chemistry. The compound has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs. Additionally, methyl (4S,5R)-5-methyl-2-oxo-1,3-dioxolane-4-carboxylate Dioxolane Carboxylate has been used in the development of new catalysts for organic reactions.
Propiedades
Número CAS |
160816-87-5 |
|---|---|
Nombre del producto |
methyl (4S,5R)-5-methyl-2-oxo-1,3-dioxolane-4-carboxylate |
Fórmula molecular |
C6H8O5 |
Peso molecular |
160.12 g/mol |
Nombre IUPAC |
methyl (4S,5R)-5-methyl-2-oxo-1,3-dioxolane-4-carboxylate |
InChI |
InChI=1S/C6H8O5/c1-3-4(5(7)9-2)11-6(8)10-3/h3-4H,1-2H3/t3-,4+/m1/s1 |
Clave InChI |
YVVMFSJJRWQKLV-DMTCNVIQSA-N |
SMILES isomérico |
C[C@@H]1[C@H](OC(=O)O1)C(=O)OC |
SMILES |
CC1C(OC(=O)O1)C(=O)OC |
SMILES canónico |
CC1C(OC(=O)O1)C(=O)OC |
Sinónimos |
1,3-Dioxolane-4-carboxylicacid,5-methyl-2-oxo-,methylester,(4S-trans)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl N-carbonochloridoyl-N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B71142.png)
![2-[(1S)-2,2-dimethyl-3-oxocyclopentyl]acetonitrile](/img/structure/B71143.png)
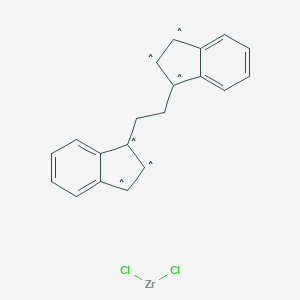
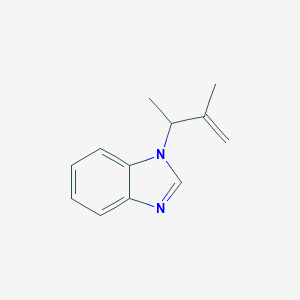
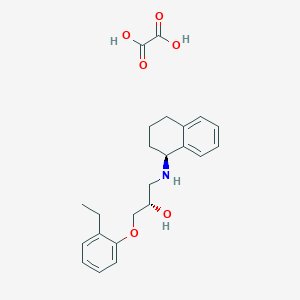
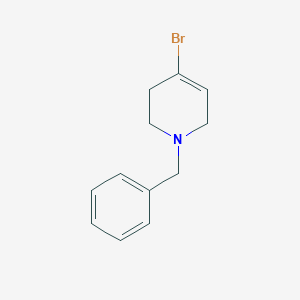

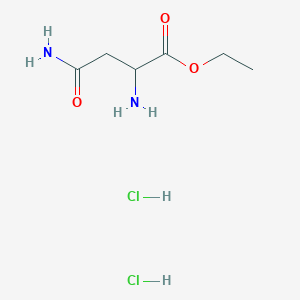
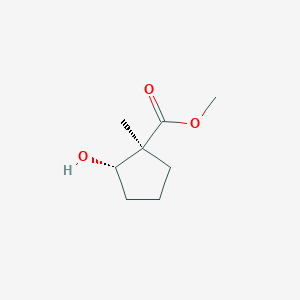
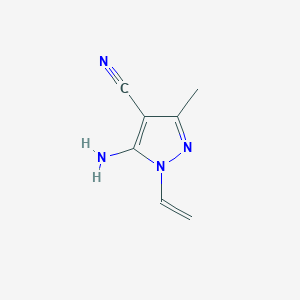
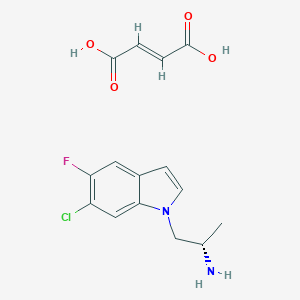
![[4-(Aminomethyl)phenyl]guanidine](/img/structure/B71168.png)
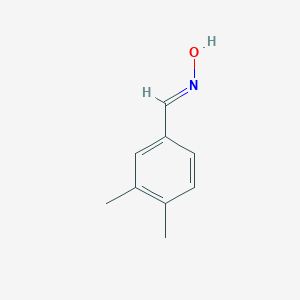
![4-Methyl-5,6-dihydro-1H-pyrrolo[3,2,1-DE]pteridin-2(4H)-one](/img/structure/B71173.png)